molecular formula C6H15ClOSi B14622980 Silane, chloro(1,1-dimethylethoxy)dimethyl- CAS No. 58566-07-7

Silane, chloro(1,1-dimethylethoxy)dimethyl-

Cat. No.: B14622980
CAS No.: 58566-07-7
M. Wt: 166.72 g/mol
InChI Key: SSBHJDQSLYLLEQ-UHFFFAOYSA-N
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Description

Silane, chloro(1,1-dimethylethoxy)dimethyl- is an organosilicon compound with the molecular formula C6H15ClOSi. It is also known by its IUPAC name, (tert-butoxy)(chloro)dimethylsilane . This compound is characterized by the presence of a silicon atom bonded to a chloro group, a tert-butoxy group, and two methyl groups. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, chloro(1,1-dimethylethoxy)dimethyl- can be synthesized through the reaction of tert-butyl alcohol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction is as follows:

(CH3)3COH+ClSi(CH3)2H(CH3)3COSi(CH3)2Cl+H2O\text{(CH}_3\text{)}_3\text{COH} + \text{ClSi(CH}_3\text{)}_2\text{H} \rightarrow \text{(CH}_3\text{)}_3\text{COSi(CH}_3\text{)}_2\text{Cl} + \text{H}_2\text{O} (CH3​)3​COH+ClSi(CH3​)2​H→(CH3​)3​COSi(CH3​)2​Cl+H2​O

Industrial Production Methods

In industrial settings, the production of silane, chloro(1,1-dimethylethoxy)dimethyl- involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Silane, chloro(1,1-dimethylethoxy)dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

Common Reagents and Conditions

    Nucleophiles: Alkoxides, amines, thiols

    Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

    Catalysts: Bases like triethylamine or pyridine

Major Products Formed

    Silanols: Formed through hydrolysis or oxidation

    Siloxanes: Formed through condensation reactions of silanols

    Substituted Silanes: Formed through nucleophilic substitution reactions

Scientific Research Applications

Silane, chloro(1,1-dimethylethoxy)dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It is also employed in the synthesis of various organosilicon compounds.

    Biology: Utilized in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for silicon-based pharmaceuticals.

    Industry: Applied in the production of silicone polymers, coatings, and adhesives. It is also used in the semiconductor industry for surface modification and passivation.

Mechanism of Action

The mechanism of action of silane, chloro(1,1-dimethylethoxy)dimethyl- involves the reactivity of the silicon-chlorine bond. The chloro group can be readily displaced by nucleophiles, leading to the formation of various substituted silanes. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Silane, chloro(1,1-dimethylethyl)dimethyl-: Similar structure but with a tert-butyl group instead of a tert-butoxy group.

    tert-Butylchlorodimethylsilane: Another similar compound with a tert-butyl group.

    Dimethyl-tert-butylchlorosilane: Similar compound with a tert-butyl group.

Uniqueness

Silane, chloro(1,1-dimethylethoxy)dimethyl- is unique due to the presence of the tert-butoxy group, which imparts different steric and electronic properties compared to tert-butyl-substituted silanes. This uniqueness makes it valuable in specific synthetic applications where selectivity and reactivity are crucial.

Properties

CAS No.

58566-07-7

Molecular Formula

C6H15ClOSi

Molecular Weight

166.72 g/mol

IUPAC Name

chloro-dimethyl-[(2-methylpropan-2-yl)oxy]silane

InChI

InChI=1S/C6H15ClOSi/c1-6(2,3)8-9(4,5)7/h1-5H3

InChI Key

SSBHJDQSLYLLEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)O[Si](C)(C)Cl

Origin of Product

United States

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